

In-Depth Technical Guide: **tert-Butyl-4-chloro-3-oxobutanoate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *tert-Butyl-4-chloro-3-oxobutanoate*

Cat. No.: B1273013

[Get Quote](#)

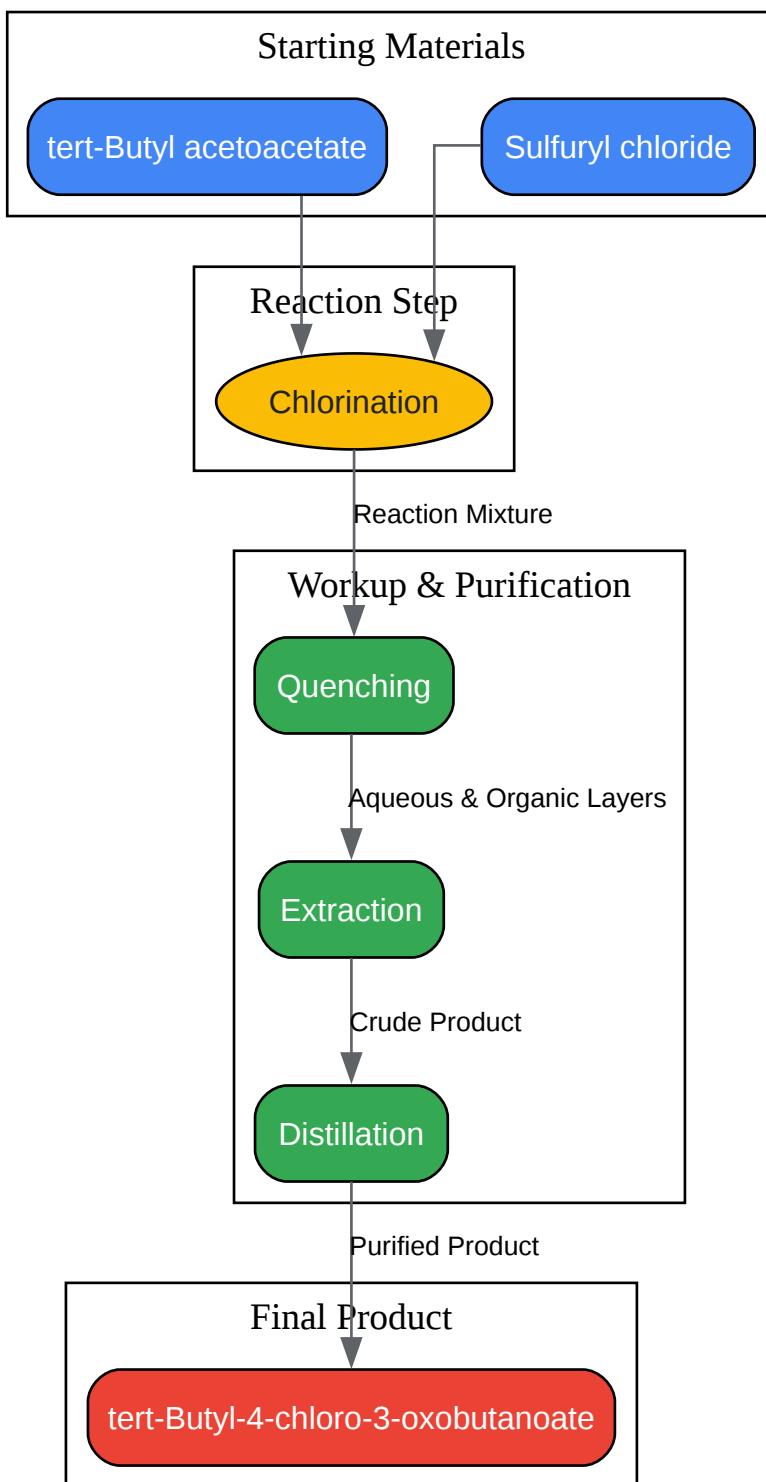
For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl-4-chloro-3-oxobutanoate is a chemical compound that serves as a valuable intermediate in organic synthesis. Its molecular structure, featuring a reactive β -keto ester and a primary chloride, makes it a versatile building block for the construction of more complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical methods, tailored for professionals in research and drug development.

Chemical and Physical Properties

tert-Butyl-4-chloro-3-oxobutanoate is a liquid at room temperature with a boiling point of approximately 230.5 ± 15.0 °C at 760 mmHg.^[1] It should be stored at 4°C in a sealed container, protected from moisture.^[1] The compound is classified as a skin and eye irritant.


A summary of its key quantitative data is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	192.64 g/mol	[2] [3] [4] [5]
Molecular Formula	C ₈ H ₁₃ ClO ₃	[3] [4] [5]
CAS Number	74530-56-6	[3]
Boiling Point	230.5 ± 15.0 °C at 760 mmHg	[1]
Flash Point	87 °C	[1]
Purity	Typically ≥95%	[1]
Physical Form	Liquid	[1]
Storage Temperature	4°C	[1]

Synthesis and Experimental Protocols

While detailed, step-by-step synthetic procedures for **tert-Butyl-4-chloro-3-oxobutanoate** are not extensively documented in publicly available literature, a general synthetic approach can be inferred from standard organic chemistry principles. The synthesis would likely involve the acylation of a tert-butyl acetate enolate or a related species with a chloroacetyl derivative.

A plausible synthetic workflow is outlined below:

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and purification of **tert-Butyl-4-chloro-3-oxobutanoate**.

General Experimental Protocol for Synthesis:

- Reaction Setup: A solution of tert-butyl acetoacetate in a suitable aprotic solvent (e.g., dichloromethane) is cooled in an ice bath.
- Chlorination: A chlorinating agent, such as sulfonyl chloride, is added dropwise to the cooled solution while stirring. The reaction progress is monitored by a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).
- Workup: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
- Extraction: The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.
- Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield pure **tert-Butyl-4-chloro-3-oxobutanoate**.

Analytical and Purification Methods

The purity of **tert-Butyl-4-chloro-3-oxobutanoate** is crucial for its use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity and for the isolation of impurities in preparative separation.

Illustrative HPLC Method:

- Column: A reverse-phase C18 column is appropriate for this analysis.
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) can be used.
- Detection: UV detection at a suitable wavelength (e.g., 210 nm) would be effective.

This method is scalable and can be adapted for preparative chromatography to obtain high-purity material.

Applications in Drug Development

tert-Butyl-4-chloro-3-oxobutanoate is a key starting material in the synthesis of various pharmaceutical compounds. Its utility is exemplified by its role in the preparation of precursors for antibiotics. For instance, the related compound, ethyl 4-chloro-3-oxobutanoate, is a precursor to ethyl (R)-4-chloro-3-hydroxybutyrate, a versatile chiral building block for many pharmaceuticals.

The biotransformation of ethyl 4-chloro-3-oxobutanoate to its corresponding hydroxy ester is achieved through enzymatic reduction. A similar biocatalytic reduction could potentially be applied to **tert-Butyl-4-chloro-3-oxobutanoate** to generate chiral intermediates for drug synthesis.

The following diagram illustrates the potential role of **tert-Butyl-4-chloro-3-oxobutanoate** as a synthetic intermediate in a drug development context.

[Click to download full resolution via product page](#)

A simplified logical flow of **tert-Butyl-4-chloro-3-oxobutanoate** as a precursor in API synthesis.

Due to its nature as a synthetic intermediate, **tert-Butyl-4-chloro-3-oxobutanoate** is not known to be directly involved in biological signaling pathways. Its significance lies in its ability to be transformed into biologically active molecules. The tert-butyl group, in general, is a common moiety in many drugs and can influence their metabolic stability and potency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TERT-BUTYL-4-CHLORO-3-OXOBUTANOATE CAS#: 74530-56-6 [m.chemicalbook.com]
- 2. TERT-BUTYL-4-CHLORO-3-OXOBUTANOATE | 74530-56-6 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tert-Butyl 4-chloro-3-oxobutyrate | C8H13ClO3 | CID 2724514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-Butyl 3-chloro-4-oxobutanoate | C8H13ClO3 | CID 133062883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: tert-Butyl-4-chloro-3-oxobutanoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1273013#tert-butyl-4-chloro-3-oxobutanoate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com